4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
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Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is an organic compound with a molecular formula of C11H19NO It is a derivative of cyclohexanone, featuring a pyrrolidine ring attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method includes:
Cyclohexanone and Pyrrolidine Reaction: Cyclohexanone is reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid for synthesis.Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol: A similar compound with an alcohol group instead of a ketone group.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
Uniqueness
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanone core with a pyrrolidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
NIPIJQHJMNWZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C2CCCN2 |
Origin of Product |
United States |
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